N-[(2E)-6-chloro-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide
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Overview
Description
N-[(2E)-6-chloro-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide is a chemical compound belonging to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry for the development of new drugs.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2E)-6-chloro-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide typically involves the reaction of 6-chloro-3-ethyl-1,3-benzothiazol-2-amine with benzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine or pyridine, which acts as a catalyst. The reaction mixture is usually refluxed in an organic solvent like dichloromethane or chloroform to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-[(2E)-6-chloro-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield amine derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ethanol.
Substitution: Amines, thiols; reactions are conducted in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amine derivatives
Substitution: Substituted benzothiazole derivatives
Scientific Research Applications
N-[(2E)-6-chloro-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Mechanism of Action
The mechanism of action of N-[(2E)-6-chloro-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit enzymes such as DNA gyrase and dihydrofolate reductase, which are essential for bacterial DNA replication and cell division. This inhibition leads to the disruption of bacterial growth and proliferation . Additionally, the compound may interact with cellular receptors and signaling pathways involved in inflammation and cancer progression .
Comparison with Similar Compounds
Similar Compounds
- N-(6-chlorobenzo[d]thiazol-2-yl)hydrazine carboxamide
- N-(6-chlorobenzo[d]thiazol-2-yl)-5-substituted phenyl-1,3,4-oxadiazol-2-amine
- N-(6-chloro-1,3-benzothiazol-2-yl)acetamide
Uniqueness
N-[(2E)-6-chloro-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide stands out due to its unique structural features, such as the presence of an ethyl group at the 3-position and a benzamide moiety. These structural elements contribute to its distinct biological activities and make it a valuable compound for various scientific research applications .
Properties
IUPAC Name |
N-(6-chloro-3-ethyl-1,3-benzothiazol-2-ylidene)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2OS/c1-2-19-13-9-8-12(17)10-14(13)21-16(19)18-15(20)11-6-4-3-5-7-11/h3-10H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVWIMAXCOFYQNJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)Cl)SC1=NC(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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